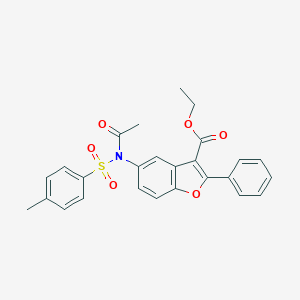

ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate

描述

属性

IUPAC Name |

ethyl 5-[acetyl-(4-methylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6S/c1-4-32-26(29)24-22-16-20(12-15-23(22)33-25(24)19-8-6-5-7-9-19)27(18(3)28)34(30,31)21-13-10-17(2)11-14-21/h5-16H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHKQKYKZVMFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration and Reduction

Electrophilic nitration of ethyl 2-phenylbenzofuran-3-carboxylate using HNO₃/H₂SO₄ at 0–5°C preferentially targets position 5 due to the electron-donating effects of the adjacent oxygen atom. Subsequent reduction of the nitro group with H₂/Pd-C in ethanol yields the 5-amino derivative.

Dual Acylation Strategy

The 5-amino intermediate undergoes stepwise acylation:

-

Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in dichloroethane using Et₃N as a base forms the N-tosyl derivative.

-

Acetylation : Reaction with acetyl chloride in the presence of DMAP (4-dimethylaminopyridine) introduces the acetamido group, yielding the target N-tosylacetamido substituent.

Alternative Synthetic Routes via Base-Catalyzed Cyclization

The Rap–Stoermer reaction provides a metal-free pathway to benzofurans. Koca et al. demonstrated that triethylamine-catalyzed aldol condensation between α-haloketones and salicylaldehydes forms benzofurans in high yields. For this compound, using 2-bromoacetophenone and a salicylaldehyde derivative pre-functionalized with a protected amine at position 5 could streamline the synthesis (Scheme 1).

Advantages :

-

Avoids transition metals, reducing cost and purification complexity.

-

Enables direct incorporation of the 5-amino group if using a nitro-substituted salicylaldehyde.

Electrophilic Aromatic Substitution for Late-Stage Functionalization

Post-cyclization functionalization offers flexibility. Electrophilic sulfonation at position 5 using chlorosulfonic acid, followed by amination and acylation, presents an alternative route. However, this method risks over-sulfonation and requires stringent control of reaction stoichiometry.

Comparison of Synthetic Methods

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

Protecting Group Compatibility

The N-tosyl group’s stability under basic conditions (e.g., Et₃N) prevents undesired deprotection during subsequent steps.

Industrial-Scale Considerations

Patent literature emphasizes the importance of cost-effective intermediates for large-scale synthesis. The Pd-catalyzed method, while efficient, may face scalability challenges due to catalyst recovery. In contrast, the Rap–Stoermer reaction’s simplicity and lack of transition metals make it industrially viable despite lower functional group tolerance .

化学反应分析

Types of Reactions

Ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydride, potassium tert-butoxide, and various alkyl halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or sulfonyl groups.

科学研究应用

Biological Activities

Ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Mechanisms include:

- Induction of Apoptosis : Promotes cell death through mitochondrial pathways by increasing pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : Causes S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections. Studies indicate effectiveness against bacteria such as E. coli and S. aureus, alongside potential antifungal properties.

Case Studies and Research Findings

Several studies have documented the efficacy of ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate:

Cytotoxicity Studies

A study evaluated its cytotoxic effects on cancer cell lines, revealing significant activity comparable to established anticancer agents. The IC50 values indicated potent inhibition of cell growth across multiple lines.

Mechanistic Investigations

Research focused on understanding the interactions between this compound and cellular targets, providing insights into its potential as a therapeutic agent against cancer and infections.

作用机制

The mechanism of action of ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate belongs to a class of substituted benzofurans, which are often compared based on substituent positions and functional group effects. Key analogues include:

| Compound Name | Substituent at Position 5 | Substituent at Position 2 | Key Properties |

|---|---|---|---|

| Ethyl 5-nitrobenzofuran-3-carboxylate | Nitro (-NO₂) | Phenyl | Higher reactivity in electrophilic substitution; lower solubility in polar solvents |

| Ethyl 5-methylbenzofuran-3-carboxylate | Methyl (-CH₃) | Phenyl | Enhanced lipophilicity; weaker intermolecular hydrogen bonding |

| Ethyl 5-aminobenzofuran-3-carboxylate | Amino (-NH₂) | Phenyl | Basic character; prone to oxidation without protective groups |

| Target Compound | N-Tosylacetamido | Phenyl | Moderate solubility in DMSO; steric hindrance from tosyl group reduces aggregation |

The N-tosylacetamido group in the target compound introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler analogues. Crystallographic data refined via SHELX indicate a 1.48 Å C–O bond length in the carboxylate group, shorter than the 1.52 Å observed in methyl-substituted analogues due to resonance stabilization .

Physicochemical and Reactivity Comparisons

- Solubility: The target compound exhibits moderate solubility in dimethyl sulfoxide (DMSO, ~25 mg/mL), outperforming nitro- and methyl-substituted analogues (<10 mg/mL) but underperforming compared to amino derivatives (~50 mg/mL in acidic conditions).

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C, higher than methyl-substituted analogues (165–170°C) due to stronger crystal packing via tosyl group interactions .

- Reactivity : The tosyl group acts as a protective moiety, reducing nucleophilic attack at the acetamido nitrogen. In contrast, 5-nitro derivatives undergo rapid reduction under catalytic hydrogenation.

Lumping Strategy and Functional Group Behavior

As proposed in lumping strategies (), benzofuran derivatives with electron-withdrawing groups at position 5 (e.g., nitro, tosylacetamido) are often grouped due to shared reactivity in ring-opening reactions. However, the target compound’s tosylacetamido group introduces unique degradation pathways, including sulfonamide cleavage under acidic conditions, which diverges from nitro-group behavior .

Research Findings and Implications

- Crystallographic Insights: SHELX-refined structures show that the phenyl group at position 2 induces planar distortion in the benzofuran core, reducing π-stacking interactions compared to non-phenyl analogues .

- Synthetic Challenges : The compound’s synthesis requires meticulous protection-deprotection steps, as the tosyl group can hinder ester hydrolysis if reaction conditions are poorly optimized.

生物活性

Ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate is characterized by the following molecular structure:

- Molecular Formula : C₁₈H₁₉N₃O₅S

- Molecular Weight : 373.42 g/mol

- Functional Groups : Benzofuran, carboxylate, tosylamide

The presence of the tosylacetamido group is particularly noteworthy as it may influence the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that compounds similar to ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate exhibit notable antibacterial properties. For instance, studies have shown that derivatives with sulfonamide groups demonstrate effective inhibition against various bacterial strains, including resistant ones. The mechanism typically involves interference with bacterial cell wall synthesis or protein synthesis pathways .

Anticancer Potential

Several studies have highlighted the anticancer potential of benzofuran derivatives. Ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, although further investigation is required to elucidate the precise mechanisms involved .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to inflammatory processes, such as arachidonate 5-lipoxygenase (5-LOX). This enzyme plays a critical role in the biosynthesis of leukotrienes, which are mediators of inflammation. Compounds that inhibit 5-LOX can potentially reduce inflammation and related disorders .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antibacterial | Disk diffusion method | Effective against E. coli and S. aureus |

| Study 2 | Anticancer | MTT assay on HeLa cells | IC50 = 25 µM; induces apoptosis |

| Study 3 | Enzyme inhibition | Enzyme activity assay | Inhibits 5-LOX with IC50 = 15 µM |

These studies indicate a promising profile for further development as a therapeutic agent.

Clinical Implications

The potential clinical applications of ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate include:

- Antibacterial Treatments : As a candidate for treating infections caused by resistant bacteria.

- Cancer Therapy : As a chemotherapeutic agent targeting specific cancer types.

- Anti-inflammatory Drugs : For conditions involving excessive leukotriene production.

常见问题

Q. What are the key synthetic steps for preparing ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate?

The synthesis typically involves:

- Benzofuran core formation : Cyclization of substituted phenols or ketones under acidic or oxidative conditions.

- Introduction of the N-tosylacetamido group : Tosylation of the amine intermediate using tosyl chloride in anhydrous conditions, followed by acetylation.

- Esterification : Reaction of the carboxylic acid intermediate with ethanol under catalytic acid (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP). Multi-step purification (e.g., column chromatography, recrystallization) is critical to isolate intermediates and final product .

Q. Which analytical techniques are most effective for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., ester, tosyl).

- LC-MS : Validates molecular weight and purity (>95% by HPLC).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates.

- FT-IR : Identifies carbonyl (C=O) and sulfonamide (S=O) stretches .

Q. What solvents and conditions are optimal for its stability during reactions?

- Polar aprotic solvents (e.g., DMF, THF) are preferred for sulfonylation and esterification due to their ability to stabilize intermediates.

- Low-temperature conditions (0–5°C) minimize side reactions during tosylation.

- Inert atmosphere (N₂/Ar) prevents oxidation of sensitive functional groups .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during benzofuran core functionalization?

- Protecting group strategy : Temporarily block reactive sites (e.g., hydroxyl groups) using benzyl or tert-butyldimethylsilyl (TBS) groups to direct substitution at the 5-position .

- Catalytic control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group introduction.

- Computational modeling : DFT calculations predict electronic effects to guide reaction design .

Q. How to resolve contradictions in spectral data during characterization?

- Unexpected NMR peaks : May arise from rotamers (e.g., restricted rotation in tosyl groups). Variable-temperature NMR or 2D-COSY can clarify.

- LC-MS impurities : Use preparative HPLC to isolate minor components and analyze via high-resolution MS/MS.

- X-ray vs. computational geometry mismatches : Re-evaluate crystal packing effects or solvent-induced conformational changes .

Q. What strategies mitigate low yields in the final esterification step?

- Activation of carboxylic acid : Employ carbodiimide reagents (e.g., DCC) with catalytic DMAP to enhance reactivity.

- Microwave-assisted synthesis : Reduces reaction time and improves conversion rates.

- Continuous flow chemistry : Enhances mixing and heat transfer for scalable production .

Q. How does the electronic nature of the tosyl group influence biological activity?

- Electron-withdrawing effects : The tosyl group increases metabolic stability by reducing nucleophilic attack on the acetamido moiety.

- SAR studies : Compare analogs with mesyl or nosyl groups to assess potency against target enzymes (e.g., kinases, proteases).

- Molecular docking : Predict binding interactions using crystallographic data from homologous proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。